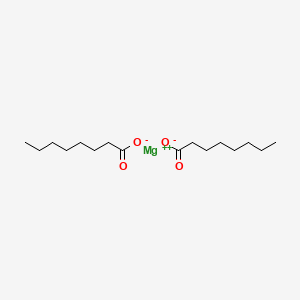

Magnesium caprylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium caprylate is the salt of a medium-chain fatty acid . It is stable in foods and is used by food supplement manufacturers as an ingredient in various forms such as tablets, caplets, capsules, chewable tablets, effervescent powders, and liquids .

Synthesis Analysis

This compound can be synthesized from a reaction between magnesium carbonate and caprylic acid . The calcium hydroxide is slowly added to the solution of the caprylic acid .Molecular Structure Analysis

The molecular formula of this compound is C16H30MgO4 . Its average mass is 310.712 Da and its monoisotopic mass is 310.199463 Da .Chemical Reactions Analysis

This compound’s chemical behavior is particularly important as the larger anionic part of these macromolecules shows the micellar effects on the surface phenomenon . It is also involved in the formation of magnesium ammonium phosphate .Physical And Chemical Properties Analysis

Magnesium has many unique properties suitable for applications in the fields of energy conversion and storage . It has a high negative standard reduction potential and a unique crystal structure . Its low melting point at 650 °C makes it a good candidate to replace or supplement numerous other metals in various energy applications .Wissenschaftliche Forschungsanwendungen

Orthopedic Implant Applications

Magnesium and its alloys, including magnesium caprylate, have been extensively researched for use in orthopedic implants. They offer significant advantages over traditional materials like stainless steel and titanium due to their biocompatibility and biomechanical compatibility. Research has focused on improving their biomedical performance through alloying, processing conditions, and surface modifications. Studies have explored different alloy compositions, reinforcements, and processing techniques to tailor mechanical and degradation performance, making them suitable for hard tissue applications (Radha & Sreekanth, 2017).

Biodegradable Polymer Coatings

Recent advancements in the development of polymeric coatings on biodegradable magnesium alloys have been pivotal in enhancing their corrosion resistance and biocompatibility for biomedical applications. Polylactic acid (PLA), poly(latic-co-glycolic) acid (PLGA), and other polymers have been studied for their effectiveness in mitigating the degradation of magnesium alloys in physiological environments. These coatings have shown promise in enhancing the safety and efficacy of magnesium-based implants (Li et al., 2018).

Corrosion Assessment Methodologies

Assessing the corrosion of magnesium implants, including those with this compound, is crucial for their application in biomedicine. Various in vitro tests, from mass loss experiments to electrochemical methods, have been used to understand the biocorrosion rates and mechanisms. These methodologies help in predicting and controlling the corrosion rate, which is essential for the safe deployment of magnesium-based orthopedic implants (Kirkland, Birbilis, & Staiger, 2012).

Biodegradability Enhancement in Tissue Engineering

Magnesium, including this compound, is a promising candidate for bone tissue engineering scaffolds due to its high biodegradability in the body. Studies have shown that applying a multilayer polymeric layer composed of various materials can significantly improve the biodegradability and mechanical properties of magnesium scaffolds, making them more suitable for medical applications (Yazdimamaghani et al., 2015).

Magnesium Phosphate Bioceramics in Bone Tissue Engineering

Magnesium phosphate (MgP) bioceramics, which may include this compound, have been developed for bone tissue engineering. Compared to calcium phosphates, MgP bioceramics show higher degradability and biocompatibility, making them important for biomedical applications. Recent research has focused on their synthesis methods, mechanical properties, and in vitro and in vivo biocompatibility, highlighting the potential of MgP in orthopedic applications (Devi et al., 2022).

Wirkmechanismus

Safety and Hazards

The safety of calcium caprylate and magnesium caprylate, as sources of calcium and magnesium respectively, at the proposed use levels cannot be established based on the available information . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing when handling Magnesium .

Zukünftige Richtungen

Magnesium, with its lightweight and versatile properties, presents significant opportunities for innovation and advancement in different sectors . It is seen as a sustainable supply for new batteries and lighter alloys, with the potential to significantly impact the economic outlook of clean energy sources . Additionally, magnesium can be used in hydrogen production, wind turbines, robots, and carbon dioxide capture .

Eigenschaften

CAS-Nummer |

3386-57-0 |

|---|---|

Molekularformel |

C16H34MgO6 |

Molekulargewicht |

346.74 g/mol |

IUPAC-Name |

magnesium;octanoate;dihydrate |

InChI |

InChI=1S/2C8H16O2.Mg.2H2O/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);;2*1H2/q;;+2;;/p-2 |

InChI-Schlüssel |

MZRGUCFCILLMFQ-UHFFFAOYSA-L |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mg+2] |

Kanonische SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].O.O.[Mg+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)

![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)